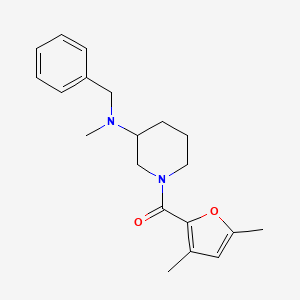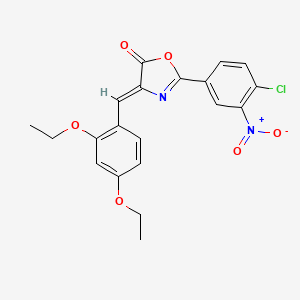![molecular formula C20H35N3O3 B6080832 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone is a chemical compound that has gained significant attention in scientific research. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of the GABAergic system, which is responsible for regulating anxiety and mood.
Biochemical and Physiological Effects:
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can reduce anxiety-like behaviors in animal models and improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone in lab experiments is its diverse range of applications. This compound has been studied extensively in various fields of scientific research, making it a versatile tool for investigating different biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone. One area of interest is the development of new therapeutic agents based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the investigation of its potential as a tool for studying the role of neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone involves the reaction of 1,5-dibromopentane with 4-morpholinepropanol in the presence of potassium carbonate to yield 1-[3-(4-morpholinyl)propyl]-5-bromopentane. This compound is then reacted with 1-azocan-1-yl-2,2,2-trichloroacetimidate in the presence of triethylamine to produce the final product.
Aplicaciones Científicas De Investigación
5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone has been extensively studied for its diverse applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its pharmacological effects on the central nervous system, particularly as a potential treatment for anxiety and depression. In neuroscience, this compound has been investigated for its role in modulating the activity of neurotransmitters and receptors in the brain.
Propiedades
IUPAC Name |
5-(azocane-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O3/c24-19-8-7-18(20(25)22-10-4-2-1-3-5-11-22)17-23(19)12-6-9-21-13-15-26-16-14-21/h18H,1-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOQNLRHIAKSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCC(=O)N(C2)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azocane-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)



![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)
